

# The Pharmacological Profile of Carisbamate and Its Metabolites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Carisbamate (formerly known as YKP509 or RWJ-333369) is an investigational neuromodulatory agent with demonstrated anticonvulsant properties. This technical guide provides a comprehensive overview of the pharmacological profile of Carisbamate and its known metabolites, synthesizing data from preclinical and clinical studies. The primary mechanism of action involves the modulation of voltage-gated ion channels, leading to a reduction in neuronal hyperexcitability. This document details its pharmacodynamic effects, pharmacokinetic properties across various populations, and summarizes key clinical trial outcomes. Methodologies for pivotal experiments are described, and its impact on neuronal signaling pathways is visually represented.

#### Introduction

Carisbamate, chemically known as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, is a novel compound that has been investigated for the treatment of epilepsy, particularly for difficult-to-treat conditions such as Lennox-Gastaut syndrome (LGS) and partial-onset seizures.[1][2] Structurally similar to felbamate, Carisbamate has shown a broad spectrum of anticonvulsant activity in preclinical models.[3] This guide aims to provide a detailed technical summary of its pharmacological characteristics to inform further research and development.



# **Pharmacodynamics: Mechanism of Action**

The anticonvulsant effects of Carisbamate are primarily attributed to its modulation of neuronal ion channels, leading to a reduction in neuronal firing.[4][5]

## **Inhibition of Voltage-Gated Sodium Channels (VGSCs)**

Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of voltage-gated sodium channels, with a notable effect on the Nav1.2 isoform, which is highly expressed in the hippocampus.[1][6][7] This inhibition stabilizes the inactivated state of the sodium channel, thereby reducing the repetitive firing of action potentials that is characteristic of seizure activity.[6][7]

# **Modulation of Voltage-Gated Calcium Channels (VGCCs)**

Carisbamate has been shown to inhibit T-type voltage-gated calcium channels, specifically the Cav3.1 isoform.[8] This action is significant as T-type calcium channels are implicated in the generation of burst firing in thalamocortical neurons, a key electrophysiological feature of absence seizures.[9] By blocking these channels, Carisbamate can reduce calcium influx and subsequent neuronal hyperexcitability.[8]

#### **Effects on Neurotransmitter Systems**

Preclinical studies indicate that Carisbamate can reduce glutamatergic transmission via a presynaptic, action-potential-dependent mechanism.[1][10] This antiglutamatergic effect contributes to its overall anticonvulsant profile by dampening excitatory synaptic transmission. [1]

The following diagram illustrates the proposed mechanism of action of Carisbamate at the neuronal level.





Postsynaptic Neuron

Glutamate Receptors (AMPA/NMDA)

Leads to

Postsynaptic Depolarization

Reduced due to Carisbamate's presynaptic effect

Reduced Neuronal Excitability

Binds to

Click to download full resolution via product page

Mechanism of Carisbamate at the Synapse.



#### **Pharmacokinetics**

Carisbamate is orally administered and undergoes extensive metabolism.[8][11] Its pharmacokinetic profile has been characterized in various populations.

## **Absorption and Distribution**

Carisbamate is readily absorbed after oral administration, with time to peak plasma concentration (Tmax) typically observed between 1 to 3 hours.[1] It exhibits moderate plasma protein binding (40-43%).[12]

#### **Metabolism and Elimination**

The primary route of metabolism for Carisbamate is through glucuronidation mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, with minimal first-pass hepatic metabolism.[1] This results in the formation of R- and S-O-glucuronide metabolites.[13] The pharmacological activity of these metabolites has not been extensively characterized in publicly available literature. Carisbamate has a plasma elimination half-life of approximately 12 hours, which allows for twice-daily dosing.[1]

The following diagram outlines the metabolic pathway of Carisbamate.





Click to download full resolution via product page

Carisbamate Metabolism.

#### **Pharmacokinetic Parameters**

The tables below summarize the key pharmacokinetic parameters of Carisbamate from various studies.

Table 1: Pharmacodynamic Parameters of Carisbamate



| Parameter  | Target                           | Value                    | Species/Syste<br>m                          | Reference |
|------------|----------------------------------|--------------------------|---------------------------------------------|-----------|
| IC50       | Nav1.2 Sodium<br>Channel         | 68 μM (at -67<br>mV)     | Rat (in vitro)                              | [6][7]    |
| Inhibition | Cav3.1 T-type<br>Calcium Channel | Significant at 100<br>μΜ | Human<br>embryonic<br>kidney (HEK)<br>cells | [8]       |

Table 2: Pharmacokinetic Parameters of Carisbamate in Healthy Adults

| Populatio<br>n            | Dose                          | Cmax<br>(ng/mL)        | Tmax (hr) | AUC<br>(ng·hr/mL<br>)  | t1/2 (hr)              | Referenc<br>e |
|---------------------------|-------------------------------|------------------------|-----------|------------------------|------------------------|---------------|
| Japanese                  | 250 mg<br>single dose         | 2590                   | 1.5       | 28400                  | 11.5                   | [14]          |
| Caucasian                 | 250 mg<br>single dose         | 2220                   | 2.0       | 22100                  | 12.8                   | [14]          |
| Elderly (65-<br>74 years) | 100 mg<br>single dose<br>(IR) | Similar to non-elderly | -         | Similar to non-elderly | Similar to non-elderly | [12][15]      |
| Elderly<br>(≥75 years)    | 100 mg<br>single dose<br>(IR) | Similar to non-elderly | -         | Similar to non-elderly | Similar to non-elderly | [12][15]      |

Table 3: Pharmacokinetic Parameters of Carisbamate in Patient Populations



| Populatio<br>n                       | Dose                              | Cmax                      | Tmax (hr) | AUC                       | t1/2 (hr)                | Referenc<br>e |
|--------------------------------------|-----------------------------------|---------------------------|-----------|---------------------------|--------------------------|---------------|
| Pediatric<br>LGS (6 to<br><12 years) | 60 mg/day<br>starting<br>dose     | Dose-<br>proportiona<br>I | 1-2       | Dose-<br>proportiona<br>I | -                        | [16]          |
| Adult LGS<br>(≥18 years)             | 200<br>mg/day<br>starting<br>dose | Dose-<br>proportiona<br>I | 1-2       | Dose-<br>proportiona<br>I | -                        | [16]          |
| Mild<br>Hepatic<br>Impairment        | 200 mg<br>single dose             | ~94% of<br>normal         | -         | ~116% of<br>normal        | -                        | [13]          |
| Moderate<br>Hepatic<br>Impairment    | 200 mg<br>single dose             | ~118% of<br>normal        | -         | ~207% of<br>normal        | 21 (vs. 11<br>in normal) | [13]          |

# **Drug Interactions**

Co-administration with enzyme-inducing antiepileptic drugs such as carbamazepine, phenytoin, and phenobarbital can increase the clearance of Carisbamate.[1]

# **Clinical Efficacy and Safety**

Carisbamate has been evaluated in several clinical trials for its efficacy and safety as an adjunctive therapy for epilepsy.

#### **Partial-Onset Seizures**

Four randomized controlled trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving 2211 participants evaluated Carisbamate as an add-on therapy for drug-resistant focal epilepsy.[1] The pooled results showed that Carisbamate was associated with a significantly higher responder rate (≥50% reduction in seizure frequency) compared to placebo (Risk Ratio: 1.36).[1][17]



#### **Lennox-Gastaut Syndrome (LGS)**

A Phase 3 clinical trial (NCT05219617, LGS DISCOVER study) is currently ongoing to evaluate the efficacy and safety of Carisbamate as an adjunctive treatment for seizures associated with LGS in children and adults.[3][18]

#### **Adverse Events**

The most commonly reported adverse events in clinical trials include dizziness, somnolence, and headache.[1][9]

# Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

The following provides a generalized protocol for whole-cell patch-clamp recordings to assess the effect of Carisbamate on voltage-gated sodium or calcium channels, based on standard methodologies.[11][16][19]

Objective: To measure ionic currents through Nav1.2 or Cav3.1 channels in the presence and absence of Carisbamate.

#### Cell Preparation:

- Culture cells expressing the ion channel of interest (e.g., HEK-293 cells stably transfected with Nav1.2 or Cav3.1).
- Plate cells on glass coverslips 24-48 hours before recording.

#### Solutions:

- External Solution (for Nav1.2): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (for Nav1.2): (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.



- External Solution (for Cav3.1): (in mM) 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose; pH adjusted to 7.4 with TEA-OH.
- Internal (Pipette) Solution (for Cav3.1): (in mM) 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

#### Recording Procedure:

- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the appropriate external solution.
- Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 M $\Omega$  when filled with the internal solution.
- Approach a selected cell with the recording pipette and apply gentle suction to form a high-resistance (>1  $G\Omega$ ) seal (cell-attached configuration).
- Apply a brief pulse of stronger suction to rupture the cell membrane and establish the wholecell configuration.
- Clamp the membrane potential at a holding potential (e.g., -100 mV for Nav1.2, -110 mV for Cav3.1).
- Apply voltage protocols to elicit channel activation and inactivation (e.g., depolarizing steps to various potentials).
- · Record baseline currents.
- Perfuse the chamber with the external solution containing various concentrations of Carisbamate and repeat the voltage protocols to measure the drug's effect on the ionic currents.

The following diagram illustrates a typical experimental workflow for evaluating Carisbamate's effect on ion channels.





Click to download full resolution via product page

Workflow for Patch-Clamp Experiments.



#### Conclusion

Carisbamate is a promising investigational antiepileptic drug with a multi-faceted mechanism of action, primarily targeting voltage-gated sodium and T-type calcium channels, and reducing glutamatergic neurotransmission. It exhibits a predictable pharmacokinetic profile, although its clearance can be influenced by co-administered enzyme-inducing drugs. Clinical trials have demonstrated its potential efficacy as an adjunctive therapy for partial-onset seizures, with ongoing research into its utility for Lennox-Gastaut syndrome. Further investigation into the pharmacological activity of its metabolites is warranted to fully elucidate its disposition and overall therapeutic effect. This comprehensive guide provides a foundation for researchers and clinicians interested in the continued development and potential application of Carisbamate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Carisbamate add-on therapy for drug-resistant focal epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Carisbamate prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epilepsy Medication: What Is a Calcium Channel Blocker? [epilepsydisease.com]
- 6. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carisbamate (RWJ-333369) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low threshold T-type calcium channels as targets for novel epilepsy treatments PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC



[pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, safety, and tolerability of the new antiepileptic carisbamate in the elderly PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Carisbamate, a new carbamate for the treatment of epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics--Safety--and-Tolerability-of-the-New-Antiepileptic-Drug-Carisbamate-(RWJ-333369)-in-Elderly-Adults [aesnet.org]
- 17. Patch-Clamp Recording Protocol Creative Bioarray [acroscell.creative-bioarray.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
- To cite this document: BenchChem. [The Pharmacological Profile of Carisbamate and Its Metabolites: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587630#pharmacological-profile-of-carisbamate-and-its-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com